molecular formula C24H18ClNO2 B11323844 7-chloro-N-(diphenylmethyl)-1-benzoxepine-4-carboxamide

7-chloro-N-(diphenylmethyl)-1-benzoxepine-4-carboxamide

Cat. No.: B11323844
M. Wt: 387.9 g/mol
InChI Key: HTNIBXOOCXCTBO-UHFFFAOYSA-N
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Description

7-chloro-N-(diphenylmethyl)-1-benzoxepine-4-carboxamide is a chemical compound with a complex structure that includes a benzoxepine ring, a carboxamide group, and a diphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-N-(diphenylmethyl)-1-benzoxepine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxepine Ring: The benzoxepine ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenol and an epoxide.

    Introduction of the Chlorine Atom: The chlorine atom can be introduced via a chlorination reaction using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Diphenylmethyl Group: The diphenylmethyl group can be attached through a Friedel-Crafts alkylation reaction using diphenylmethane and a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

7-chloro-N-(diphenylmethyl)-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted benzoxepine derivatives.

Scientific Research Applications

7-chloro-N-(diphenylmethyl)-1-benzoxepine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-chloro-N-(diphenylmethyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-chloro-N-(diphenylmethyl)-1-benzoxepine-4-carboxamide is unique due to its combination of a benzoxepine ring, a carboxamide group, and a diphenylmethyl substituent

Properties

Molecular Formula

C24H18ClNO2

Molecular Weight

387.9 g/mol

IUPAC Name

N-benzhydryl-7-chloro-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C24H18ClNO2/c25-21-11-12-22-20(16-21)15-19(13-14-28-22)24(27)26-23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16,23H,(H,26,27)

InChI Key

HTNIBXOOCXCTBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC4=C(C=CC(=C4)Cl)OC=C3

Origin of Product

United States

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